4,5-dichloro-2-[(4-methoxyanilino)carbonyl]benzoic acid
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Overview
Description
4,5-dichloro-2-[(4-methoxyanilino)carbonyl]benzoic acid is a chemical compound characterized by the presence of two chlorine atoms, a methoxy group, and a phthalamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-[(4-methoxyanilino)carbonyl]benzoic acid typically involves the reaction of 4,5-dichlorophthalic anhydride with 4-methoxyaniline. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-[(4-methoxyanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4,5-dichloro-2-[(4-methoxyanilino)carbonyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-[(4-methoxyanilino)carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
- 4,5-Dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
Uniqueness
4,5-dichloro-2-[(4-methoxyanilino)carbonyl]benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11Cl2NO4 |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
4,5-dichloro-2-[(4-methoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H11Cl2NO4/c1-22-9-4-2-8(3-5-9)18-14(19)10-6-12(16)13(17)7-11(10)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21) |
InChI Key |
FNVWPDFDUAFJSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Origin of Product |
United States |
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